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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B8075322

Introduction

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase
isoforms (Aktl, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of cell
survival, proliferation, metabolism, and growth, and its aberrant activation is a frequent
occurrence in many human cancers.[1][3][4] By inhibiting Akt, GSK690693 disrupts
downstream signaling, leading to decreased cell proliferation and increased apoptosis in
sensitive tumor cell lines.[3][4][5] These notes provide an overview of the preclinical
administration and dosage of GSK690693 in both in vitro and in vivo models.

Mechanism of Action

GSK690693 acts as an ATP-competitive inhibitor, targeting the kinase domain of Aktl, Akt2,
and Akt3.[6] Inhibition of Akt kinase activity prevents the phosphorylation of numerous
downstream substrates, including Glycogen Synthase Kinase 3 (GSK3), PRAS40, and
Forkhead box protein 01/03 (FOX01/3).[3][5][6] The modulation of these downstream
effectors ultimately leads to cell cycle arrest and a reduction in cell proliferation.[3] While
GSK690693 can induce apoptosis, its primary effect in many cancer cell lines and xenograft
models appears to be anti-proliferative.[3]
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Caption: GSK690693 inhibits the PI3K/Akt signaling pathway.
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Quantitative Data Summary
In Vitro Activity: Enzyme and Cell-Based Assays

GSK690693 demonstrates potent inhibition of Akt isoforms in enzymatic assays and inhibits the
proliferation of a wide range of cancer cell lines.

Target ICs0 (NM) Assay Type
Enzymatic Activity

Aktl 2[2][5][6] Cell-free kinase
Akt2 13[2][5][6] Cell-free kinase
Akt3 9[2][51[6] Cell-free kinase

Cellular Activity

T47D (Breast) 72[5] Proliferation
ZR-75-1 (Breast) 79[5] Proliferation
BT474 (Breast) 86[5] Proliferation
HCC1954 (Breast) 119[5] Proliferation
LNCaP (Prostate) 147[5] Proliferation
SKOV3 (Ovarian) >800[3] Proliferation
MDA-MB-468 (Breast) >800]3] Proliferation
Range across PPTP Panel 6.5 - >10,000[1] Proliferation

In Vivo Administration and Efficacy in Xenograft Models

GSK690693 has shown significant single-agent antitumor activity in various human tumor
xenograft models. The typical route of administration is intraperitoneal (i.p.).
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. Dosage & . Efficacy
Animal Model Tumor Type Formulation
Schedule Outcome
Dose-dependent
10, 20, or 40 4% DMSO/40% inhibition of
SCID Micel6] BT474 (Breast) mg/kg, single i.p.  HP-B-CD in GSK3p3
dose[6] water[6] phosphorylation
in tumors.[6]
58% to 75%
) SKOV-3 30 mg/kg/day, N
Nude Mice[5] ) ] Not specified tumor growth
(Ovarian) i.p.[5] e
inhibition.[5]
58% to 75%
) LNCaP 30 mg/kg/day, N
Nude Mice[5] ) Not specified tumor growth
(Prostate) i.p.[5]

inhibition. [5]

30 mg/kg/day,

58% to 75%

SCID Mice[5] BT474 (Breast) p.[5] Not specified tumor growth
i.p.
P inhibition.[5]
58% to 75%
) HCC-1954 30 mg/kg/day, N
SCID Mice[5] ] Not specified tumor growth
(Breast) i.p.[5] Ll
inhibition.[5]
Significantly
) 30 mg/kg/day, 5 Mannitol-saline increased event-
NOD/SCID Solid Tumor ] o
) days/week for 6 or mannitol- free survival in
Mice[1] Xenografts .
weeks, i.p.[1] acetate[1] 11 of 34

xenografts.[1]

Lck-MyrAkt2
Mice[4][7]

T-cell Lymphoma

30 mg/kg/day, 5
days/week for 4

weeks, i.p.[7]

5% Dextrose (pH
4.0)[4][7]

Delayed tumor

progression.[4]

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)

This protocol is used to determine the ICso of GSK690693 in cancer cell lines.
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Materials:

o GSK690693 stock solution (10 mM in DMSO)[4][7]

e Cancer cell lines of interest

o Complete cell culture medium

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o Detergent/solubilization solution

o Plate reader (595 nm absorbance)

Procedure:

o Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over
72 hours and incubate overnight.[4][5]

o Compound Treatment: Prepare serial dilutions of GSK690693 in complete medium. Remove
the existing medium from the cells and add the medium containing various concentrations of
GSK690693 (e.g., 1.5 nM to 30 uM).[5] Include vehicle-only (DMSO) wells as a control.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[4][5]

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing
viable cells to convert MTT to formazan crystals.[4]

e Solubilization: Add a detergent solution to each well to solubilize the formazan crystals.[4]
Incubate for at least 4 hours at 37°C.[4]

o Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[4]

o Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.[4]
Calculate the ICso value by fitting the dose-response data to a suitable equation.[5]
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Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a typical workflow for evaluating the antitumor efficacy of GSK690693
in a mouse xenograft model.

1. Cell Culture
(e.g., BT474, LNCaP)

:

2. Tumor Cell
Implantation
(SCID/Nude Mice)

:

3. Tumor Growth
(to 200-400 mm3)

:

4. Randomization
(Vehicle & Treatment Groups)

:

5. Dosing
(e.g., 30 mg/kg/day, i.p.)

:

6. Monitoring
(Tumor Volume & Body Weight)

7. Study Endpoint
(Tumor Harvest)

8. Data Analysis
(Efficacy & Pharmacodynamics)
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Caption: Standard workflow for a preclinical xenograft study.

Materials:

e Immunocompromised mice (e.g., SCID or nude mice)[5][6]
e Tumor cells for implantation

o GSK690693

» Vehicle for formulation (e.g., 5% dextrose pH 4.0, or 4% DMSO/40% hydroxypropyl-3-
cyclodextrin in water)[4][6][7]

o Calipers for tumor measurement

Procedure:

o Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200-400 mm?).[6]

e Group Assignment: Randomly assign mice to treatment and control (vehicle) groups.

e Drug Preparation: Formulate GSK690693 in the appropriate vehicle. For in vivo studies,
GSK690693 has been formulated in 5% dextrose (pH 4.0) or a solution of 4% DMSO/40%
hydroxypropyl-B-cyclodextrin in water (pH 6.0).[4][6][7]

o Administration: Administer GSK690693 or vehicle via intraperitoneal (i.p.) injection according
to the desired schedule (e.g., daily at 30 mg/kg).[5][7]

e Monitoring: Measure tumor volumes (Volume = Length x Width?) and mouse body weights
regularly (e.g., twice weekly).

« Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis
(e.g., pharmacodynamics, immunohistochemistry).
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Protocol 3: Pharmacodynamic (PD) Assay in Tumor
Tissue

This protocol is to assess the on-target activity of GSK690693 by measuring the
phosphorylation of a downstream substrate, GSK3[3, in tumor tissue.

Materials:

Tumor-bearing mice (from Protocol 2)

GSK690693 and vehicle

RIPA lysis buffer with protease and phosphatase inhibitors[6]

Homogenizer

Antibodies: anti-phospho-GSK3p (Ser9) and anti-total GSK3a/B[6]

Western blot equipment and reagents

Procedure:

Dosing: Administer a single i.p. dose of GSK690693 (e.g., 10, 20, or 40 mg/kg) or vehicle to
tumor-bearing mice.[6]

e Tumor Collection: At a specified time point post-administration (e.g., 4 hours), euthanize the
mice and harvest the tumors.[6] Immediately snap-freeze the tumors in liquid nitrogen.

¢ Protein Extraction: Homogenize the frozen tumor samples in ice-cold RIPA lysis buffer.[6]
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

¢ Protein Quantification: Determine the protein concentration of each lysate.
o Western Blotting:
o Separate equal amounts of protein (e.g., 50 pug) by SDS-PAGE.[6]

o Transfer the proteins to a membrane.
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o Probe the membrane with primary antibodies against phospho-GSK3[ and total GSK3[3.
[6]

o Use appropriate secondary antibodies and a detection system to visualize the protein
bands.

e Analysis: Quantify the band intensities to determine the ratio of phosphorylated GSK3[3 to
total GSK3[3, comparing treated samples to vehicle controls to assess the degree of target
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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